molecular formula C10H21N5O17P3Rh B038576 Rh(H2O)4ATP CAS No. 117405-91-1

Rh(H2O)4ATP

Cat. No.: B038576
CAS No.: 117405-91-1
M. Wt: 679.12 g/mol
InChI Key: CGQMMOVZOZHALB-UHFFFAOYSA-K
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Description

The compound Rhodium(III) tetra-aqua adenosine triphosphate (Rh(H2O)4ATP) is a coordination complex where rhodium is coordinated to four water molecules and adenosine triphosphate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rh(H2O)4ATP typically involves the reaction of rhodium(III) chloride with adenosine triphosphate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the stability of the complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{ATP} + 4\text{H}_2\text{O} \rightarrow \text{Rh(H}_2\text{O})_4\text{ATP} + 3\text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired complex.

Chemical Reactions Analysis

Types of Reactions

Rh(H2O)4ATP undergoes various chemical reactions, including:

    Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The complex can be reduced, often leading to the formation of rhodium(II) species.

    Substitution: The water molecules coordinated to rhodium can be substituted by other ligands such as amines or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligands like ammonia or phosphine are introduced under controlled pH and temperature conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, Rh(H2O)4ATP is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective catalysis and improved reaction rates.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It is used in enzyme assays and as a probe for studying metal-protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted drug delivery and treatment.

Industry

In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and sensors for detecting biological molecules.

Mechanism of Action

The mechanism by which Rh(H2O)4ATP exerts its effects involves the coordination of rhodium to the phosphate groups of adenosine triphosphate. This interaction can influence the electronic properties of the complex, making it an effective catalyst or probe. The molecular targets include enzymes and nucleic acids, where the rhodium center can facilitate electron transfer or binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Rhodium(III) chloride: A common precursor for synthesizing rhodium complexes.

    Rhodium(III) acetylacetonate: Another rhodium complex used in catalysis.

    Rhodium(III) nitrate: Used in various chemical reactions and as a catalyst.

Uniqueness

Rh(H2O)4ATP is unique due to its coordination with adenosine triphosphate, which imparts specific properties such as water solubility and biological relevance. This makes it distinct from other rhodium complexes that do not have such coordination environments.

Properties

IUPAC Name

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.4H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H2;/q;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQMMOVZOZHALB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O17P3Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117405-91-1
Record name Bidentate tetraaquarhodium adenosine 5'-triphosphate complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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